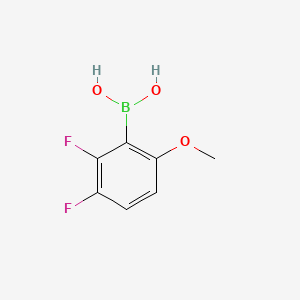

1-(4-Sec-butylphenyl)-1H-pyrrole-2-carbaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“4-sec-Butylphenol” is a chemical compound with the molecular formula C10H14O . It has an average mass of 150.218 Da and a monoisotopic mass of 150.104462 Da .

Physical And Chemical Properties Analysis

“4-sec-Butylphenol” is a solid substance with a boiling point of 135-136 °C/25 mmHg and a melting point of 46-59 °C .

Aplicaciones Científicas De Investigación

Synthesis and Characterization

- A study on the synthesis, characterization, and antimicrobial activity of novel chitosan Schiff bases derived from heterocyclic moieties, including pyrrole derivatives, highlighted their potential in creating materials with significant biological activity against a range of pathogens. These Schiff bases were characterized using a variety of analytical techniques, revealing insights into their structure and properties (Hamed et al., 2020).

- Another research focused on the efficient synthesis of 3-fluoropyrroles, which are valuable intermediates in organic synthesis. The methodology provides a new route to various 3-fluorinated pyrroles, demonstrating the versatility of pyrrole derivatives in synthesizing fluorinated compounds (Surmont et al., 2009).

Molecular Magnetic Materials

- The first application of a related pyrrole compound, 1-methyl-1H-pyrrole-2-carbaldehyde oxime, as a ligand for the coordination of paramagnetic transition metal ions, led to the discovery of a new {Mn(III)25} barrel-like cluster. This cluster exhibits single-molecule magnetic behavior, indicating the potential of pyrrole derivatives in the development of molecular magnets (Giannopoulos et al., 2014).

Catalysis and Polymerization

- Research on the synthesis and characterization of aluminum and zinc complexes supported by pyrrole-based ligands showed that these complexes could catalyze the ring-opening polymerization of ε-caprolactone. This finding opens up new avenues for using pyrrole derivatives in catalysis and polymer science (Qiao et al., 2011).

Drug Intermediates

- Pyrrole derivatives have also been used as intermediates in the synthesis of small molecule anticancer drugs. A study demonstrated a rapid synthetic method for 1-(2-(piperidin-1-yl)ethyl)-1H-pyrrole-2-carbaldehyde, showcasing the compound's importance as an aqueous solubility aldehyde in the development of anticancer agents (Wang et al., 2017).

Safety And Hazards

“4-sec-Butylphenol” is classified as a skin corrosive and is very toxic to aquatic life with long-lasting effects . It’s recommended to avoid breathing its dust, to wash skin thoroughly after handling, to avoid release to the environment, and to wear protective gloves, clothing, and eye/face protection .

Propiedades

IUPAC Name |

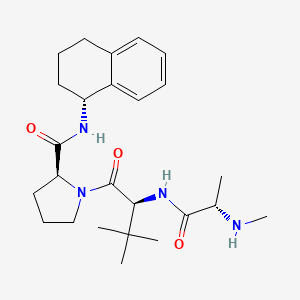

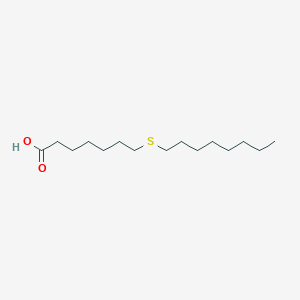

1-(4-butan-2-ylphenyl)pyrrole-2-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO/c1-3-12(2)13-6-8-14(9-7-13)16-10-4-5-15(16)11-17/h4-12H,3H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQVQUDCJLWKGFQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1=CC=C(C=C1)N2C=CC=C2C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Sec-butylphenyl)-1H-pyrrole-2-carbaldehyde | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-2-(4-chlorobenzoyl)-3-[3-(2-pyrimidinyloxy)phenyl]-2-propenenitrile](/img/structure/B1308583.png)

![8-(5-Nitropyridin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B1308594.png)